Sodium S-sulfocysteine hydrate

Overview

Description

Sodium S-sulfocysteine hydrate is a modified amino acid derivative of cysteine, characterized by the addition of a sulfonic acid group to the thiol moiety. This compound is known for its stability and solubility, making it a valuable component in various biochemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium S-sulfocysteine hydrate is synthesized by reacting cysteine with sulfuric acid and sodium hydroxide. The reaction involves the sulfonation of cysteine, followed by neutralization with sodium hydroxide to form the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes, ensuring high purity and yield. The compound is typically produced in powder or crystalline form and is soluble in water, facilitating its use in various applications .

Chemical Reactions Analysis

Types of Reactions: Sodium S-sulfocysteine hydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in protein structure and function.

Reduction: It can be reduced back to cysteine, which is essential for various metabolic processes.

Substitution: The sulfonic acid group can participate in substitution reactions, forming various derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.

Reduction: Reducing agents such as dithiothreitol and glutathione are often used.

Substitution: Various nucleophiles can be used to substitute the sulfonic acid group under mild conditions.

Major Products Formed:

Oxidation: Formation of cystine and other disulfide-linked compounds.

Reduction: Regeneration of cysteine.

Substitution: Formation of various sulfonated derivatives.

Scientific Research Applications

Biopharmaceutical Production

Cell Culture Additive:

Sodium S-sulfocysteine hydrate is utilized as a feed supplement in cell culture, particularly in the production of therapeutic proteins. It has been shown to reduce trisulfide bond formation in proteins, which is crucial for maintaining protein stability and functionality. By replacing traditional cysteine and cystine with sodium S-sulfocysteine, researchers observed a significant reduction in trisulfide levels—over 75%—in cell cultures, leading to improved protein yield and quality .

Enhanced Cell Viability:

In studies involving Chinese hamster ovary (CHO) cells, the addition of this compound resulted in enhanced cellular performance during fed-batch processes. The compound's stability at neutral pH allows for high concentrations in culture media without the need for caustic adjustments, thus preventing potential damage to cells . This stability translates into prolonged cell viability and increased titers of recombinant proteins.

| Feature | Traditional Cysteine | This compound |

|---|---|---|

| Trisulfide Bond Formation | High | Low |

| pH Stability | Variable | Neutral |

| Cell Viability | Moderate | High |

| Protein Yield | Lower | Higher |

Toxicity Studies and Neurobiology

Neurotoxic Effects:

this compound has been implicated in neurotoxic studies, particularly concerning molybdenum cofactor deficiency (MoCD). In animal models, it has been observed that elevated levels of sodium S-sulfocysteine correlate with neurodegenerative symptoms similar to those induced by glutamate. This suggests that while sodium S-sulfocysteine may have therapeutic potential, it also poses risks that need careful evaluation .

Diagnostic Applications:

The compound is also being explored for its diagnostic utility in MoCD, where it accumulates in plasma and urine. Its measurement could serve as a biomarker for this condition, aiding in early diagnosis and treatment strategies .

Antioxidant Properties

This compound is recognized for its role in enhancing intracellular levels of glutathione, an essential antioxidant. By facilitating the conversion of sodium S-sulfocysteine into cysteine, it promotes the synthesis of glutathione within cells. This property is particularly beneficial in protecting cells from oxidative stress during biopharmaceutical production .

Case Studies

-

Case Study 1: Protein Production Optimization

In a study focusing on the optimization of antibody production using CHO cells, researchers replaced cysteine with this compound in the feed medium. The results indicated not only improved yield but also enhanced stability of the antibodies produced, with a notable decrease in aggregation and oxidation rates compared to controls . -

Case Study 2: Neurotoxicity Assessment

A pharmacological study assessed the neurotoxic effects of sodium S-sulfocysteine in mice models induced with MoCD. The findings highlighted significant alterations in behavior and neurological function correlated with elevated levels of sodium S-sulfocysteine, emphasizing the need for cautious application in therapeutic contexts .

Mechanism of Action

The mechanism of action of sodium S-sulfocysteine hydrate involves its uptake and metabolism in cells. It is known to form mixed disulfides with glutathione, which are then reduced by glutaredoxin, releasing cysteine and sulfur species. This process enhances the availability of cysteine for various metabolic pathways, including glutathione and taurine synthesis .

Comparison with Similar Compounds

L-Cysteine: The parent compound, less stable and more prone to oxidation.

N-acetylcysteine: A derivative with an acetyl group, used as a prodrug for cysteine.

Cystine: The oxidized dimer form of cysteine, less soluble and stable

Uniqueness: Sodium S-sulfocysteine hydrate is unique due to its enhanced stability and solubility compared to cysteine and its derivatives. The addition of the sulfonic acid group reduces its reactivity, making it more suitable for industrial and biochemical applications .

Biological Activity

Sodium S-sulfocysteine hydrate (SSC) is a derivative of L-cysteine that has garnered attention for its biological activity, particularly in cell culture applications. This article provides an overview of its biological functions, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is characterized by the chemical formula and is noted for its stability compared to free cysteine. This stability is attributed to the sulfonic acid group added to the thiol moiety, which reduces its reactivity and enhances its utility in cell culture systems, especially with Chinese hamster ovary (CHO) cells .

Mechanisms of Biological Activity

1. Antioxidant Properties:

Research indicates that SSC enhances antioxidant responses in cells. It increases intracellular levels of glutathione (GSH) and superoxide dismutase (SOD), leading to reduced reactive oxygen species (ROS) levels . The antioxidant activity is crucial for maintaining cellular health, particularly in high-density cell cultures.

2. Metabolism and Uptake:

The uptake of SSC in cells appears to involve the cystine/glutamate antiporter (x_c^−). Studies have shown that the modulation of this transporter affects SSC uptake rates, suggesting a significant role in its bioavailability . Once inside the cell, SSC can be metabolized to release cysteine, which is essential for various cellular functions.

3. Formation of Mixed Disulfides:

Upon interaction with GSH, SSC forms mixed disulfides such as L-cysteine-glutathione (GS-Cys) and sulfo-glutathione (GS-SO₃). These compounds can be reduced enzymatically to release free cysteine, thereby replenishing cellular pools necessary for protein synthesis and other metabolic processes .

Case Study 1: CHO Cell Cultures

A study involving CHO-K1 GS cells demonstrated that feeding SSC resulted in improved cell viability and productivity during fed-batch processes. The addition of SSC was linked to increased GSH levels and enhanced antioxidant responses, which contributed to prolonged cell survival and higher product titers .

Case Study 2: Toxicity Assessment

In contrast, high concentrations of SSC (e.g., 20 mM) were found to exert toxic effects on cell growth. This toxicity was correlated with extracellular pH drops, indicating that careful monitoring of SSC concentrations is necessary to avoid adverse effects on cellular health .

Data Tables

| Parameter | Low Concentration (15 mM) | High Concentration (20 mM) |

|---|---|---|

| Cell Viability | Increased | Decreased |

| Intracellular GSH Levels | Elevated | Reduced |

| ROS Levels | Decreased | Increased |

| Product Titer | Enhanced | Inhibited |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of SSC:

- Enhanced Stability: SSC remains stable at neutral pH over extended periods compared to free cysteine, making it a favorable additive in bioprocessing environments .

- Clone Dependency: Different CHO cell lines exhibit varying responses to SSC supplementation, indicating a need for tailored approaches based on specific cell line characteristics .

- Potential for Therapeutic Applications: The ability of SSC to modulate redox states and influence protein persulfidation suggests potential therapeutic applications in oxidative stress-related conditions .

Properties

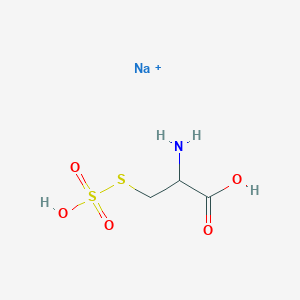

IUPAC Name |

sodium;(2R)-2-amino-3-sulfosulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO5S2.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/q;+1/p-1/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFVBELGDROGDO-DKWTVANSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)SS(=O)(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)SS(=O)(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6NNaO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1637-71-4 (Parent) | |

| Record name | Sodium S-sulfocysteine hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007381671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

223.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7381-67-1 | |

| Record name | Sodium S-sulfocysteine hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007381671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.